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Compound of Interest

Compound Name: 2-Isopropylphenol

Cat. No.: B134262 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2-
isopropylphenol, a key intermediate in various chemical syntheses and a subject of study in

fields ranging from flavor chemistry to drug development. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering researchers, scientists, and drug development professionals a

thorough reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule. The ¹H and ¹³C NMR data for 2-isopropylphenol are presented below.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-isopropylphenol provides information on the different types of

protons and their neighboring environments. The data presented here was acquired in

deuterated chloroform (CDCl₃).
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Assignment
Chemical Shift (δ)

ppm
Multiplicity Integration

Aromatic Protons 7.21 - 6.74 Multiplet 4H

Phenolic Hydroxyl ~4.76 Singlet (broad) 1H

Isopropyl CH 3.21 Septet 1H

Isopropyl CH₃ 1.26 Doublet 6H

Table 1: ¹H NMR data for 2-Isopropylphenol in CDCl₃.[1][2]

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the

molecule. The data below is for a sample in CDCl₃.

Assignment Chemical Shift (δ) ppm

C-OH (C1) 152.6

C-CH(CH₃)₂ (C2) 134.7

Aromatic CH 126.7

Aromatic CH 126.5

Aromatic CH 121.1

Aromatic CH 115.4

Isopropyl CH 26.9

Isopropyl CH₃ 22.6

Table 2: ¹³C NMR data for 2-Isopropylphenol in CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-isopropylphenol, a liquid, is typically obtained as a thin film.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3550 - 3230 (broad) O-H stretch Phenolic Hydroxyl

~3100 - 3000 C-H stretch Aromatic

~2960 - 2870 C-H stretch Aliphatic (Isopropyl)

~1600 - 1440 C=C stretch Aromatic Ring

~1410 - 1310 C-O stretch Phenolic

~1230 - 1140 C-O stretch Phenolic

Table 3: Key IR absorption bands for 2-Isopropylphenol.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic

molecules like 2-isopropylphenol.

m/z Relative Intensity (%) Assignment

136 36.4 [M]⁺ (Molecular Ion)

121 100.0 [M - CH₃]⁺ (Base Peak)

103 21.1 [M - CH₃ - H₂O]⁺

91 11.8 [C₇H₇]⁺

77 16.2 [C₆H₅]⁺

Table 4: Mass spectrometry fragmentation data for 2-Isopropylphenol (EI).[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol
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Sample Preparation:

Weigh approximately 10-20 mg of liquid 2-isopropylphenol into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 512-1024 scans.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-220 ppm.

Data Processing:
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Apply Fourier transformation to the raw data.

Perform phase and baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

FT-IR Spectroscopy Protocol
Sample Preparation (Neat Liquid Film):

Place a single drop of liquid 2-isopropylphenol onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates. Ensure no air bubbles are trapped.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance.

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Background: A background spectrum of the clean, empty salt plates should be acquired and

automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Introduction:

The sample can be introduced via a gas chromatograph (GC-MS) for separation and

subsequent analysis, or via a direct insertion probe.

Ionization:
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Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analysis:

Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

Scan Range: m/z 40-400.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to elucidate the structure. The most intense peak is

designated as the base peak.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and interpreting the

spectroscopic data for a chemical compound like 2-isopropylphenol.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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